molecular formula C8H11BrClNO2S B2392597 4-Amino-3-(4-bromothiophen-2-yl)butanoic acid hydrochloride CAS No. 2137742-75-5

4-Amino-3-(4-bromothiophen-2-yl)butanoic acid hydrochloride

Cat. No.: B2392597
CAS No.: 2137742-75-5
M. Wt: 300.6
InChI Key: ANKUCQOBVFGYIM-UHFFFAOYSA-N
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Description

4-Amino-3-(4-bromothiophen-2-yl)butanoic acid hydrochloride is a synthetic amino acid derivative featuring a bromothiophene substituent.

Properties

IUPAC Name

4-amino-3-(4-bromothiophen-2-yl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S.ClH/c9-6-2-7(13-4-6)5(3-10)1-8(11)12;/h2,4-5H,1,3,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKUCQOBVFGYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(4-bromothiophen-2-yl)butanoic acid hydrochloride typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, undergoes bromination to introduce a bromine atom at the 4-position.

    Amino Acid Coupling: The brominated thiophene is then coupled with an amino acid derivative under specific reaction conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

4-Amino-3-(4-bromothiophen-2-yl)butanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-bromothiophen-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally related compounds, emphasizing substituent variations, molecular properties, and research applications.

Compound Name Molecular Formula Molecular Weight Substituent CAS Number Purity Key Notes
4-Amino-3-(4-bromothiophen-2-yl)butanoic acid HCl C₉H₁₁BrNO₂S·HCl (hypothetical) ~326.6 (estimated) 4-bromothiophen-2-yl N/A N/A Bromothiophene enhances lipophilicity; potential use in CNS research.
(R)-4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen HCl) C₁₀H₁₃Cl₂NO₂ 250.119 4-chlorophenyl 1134-47-0 97–98% GABA-B agonist; clinically used for spasticity.
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid HCl C₁₀H₁₁Cl₂NO₂·HCl 284.57 3-chlorophenyl 331763-54-3 98% Stereospecific activity; research applications in neurology.
4-Amino-3-(4-cyclopropylphenyl)butanoic acid C₁₃H₁₇NO₂ 231.28 4-cyclopropylphenyl N/A N/A Cyclopropyl group may improve metabolic stability.
4-(Dimethylamino)butanoic acid HCl C₆H₁₃NO₂·HCl 179.64 Dimethylamino N/A N/A Altered amino group; used in peptide synthesis and biochemical studies.

Key Structural and Functional Differences

  • Substituent Effects: Bromothiophene vs. Chlorophenyl: Bromine’s larger atomic radius and polarizability (compared to chlorine) may enhance binding affinity in hydrophobic pockets. Stereochemistry: Enantiomers like (R)- and (S)-3-Amino-4-(3-chlorophenyl)butanoic acid HCl exhibit distinct biological activities, underscoring the importance of chirality in drug design .
  • Molecular Weight and Solubility :

    • Bromothiophene derivatives (estimated MW ~326.6) are heavier than chlorophenyl analogs (e.g., Baclofen, MW 250.119), which may reduce aqueous solubility but improve membrane permeability .
  • Research Applications :

    • Baclofen HCl is a well-established therapeutic agent, while bromothiophene and dichlorophenyl analogs remain investigational, primarily used in structure-activity relationship (SAR) studies .

Biological Activity

4-Amino-3-(4-bromothiophen-2-yl)butanoic acid hydrochloride is a compound characterized by its unique structural features, including a brominated thiophene ring and an amino acid moiety. This compound has garnered attention in various fields, particularly in biology and medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C8H10BrNO2S·HCl
  • CAS Number : 2137742-75-5

The biological activity of 4-Amino-3-(4-bromothiophen-2-yl)butanoic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound's mechanism is influenced by its structural components, which allow for diverse binding interactions.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which may be relevant in therapeutic contexts.
  • Receptor Binding : It shows promise in binding to certain receptors, potentially influencing signaling pathways.
  • Therapeutic Applications : There are ongoing studies exploring its use in drug development, particularly for conditions that may benefit from modulation of GABA receptors or similar pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 4-Amino-3-(4-bromothiophen-2-yl)butanoic acid hydrochloride:

  • Study on GABA Receptors : A study examining related compounds indicated that similar structures can act as antagonists at GABA_B receptors, suggesting potential applications in pain management and neurological disorders .
  • Antimicrobial Activity : Preliminary investigations have shown that compounds with similar structures exhibit antimicrobial properties, indicating that 4-Amino-3-(4-bromothiophen-2-yl)butanoic acid hydrochloride may also possess such activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-Amino-3-(4-bromothiophen-2-yl)butanoic acid hydrochloride, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochlorideSimilar brominated thiophene structureAntimicrobial properties
4-(Dimethylamino)butanoic acid hydrochlorideDimethylamino group instead of bromothiopheneNeuroactive effects
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochlorideTrifluorophenyl groupPotential antitumor activity

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